MeImd(2)-OH.H2O

Description

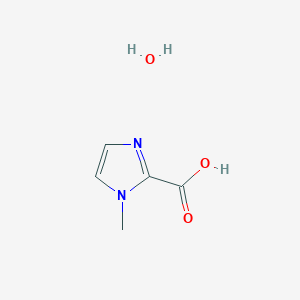

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.H2O/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMHCKFCFNIIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Ol and Its Hydrate Forms

Development of Selective Synthetic Routes to 2-Hydroxylated Imidazoles

The introduction of a hydroxyl group at the C2 position of the 1-methylimidazole (B24206) core is a key synthetic challenge. This can be achieved either by constructing the ring with the oxygen functionality already in place or by modifying a pre-formed 1-methylimidazole ring.

Direct synthesis of the 1-methyl-1H-imidazol-2(3H)-one ring system can be approached through cyclocondensation reactions, which are foundational in imidazole (B134444) chemistry. While a specific one-pot synthesis for this exact molecule is not extensively documented, established methods for analogous imidazolones provide a blueprint.

One of the most fundamental methods for imidazole synthesis is the Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org A variation of this reaction, using methylamine (B109427) in place of ammonia, could theoretically yield the target molecule. The reaction would proceed as follows:

Reactants : Glyoxal (a 1,2-dicarbonyl), formaldehyde, and methylamine.

Mechanism : The three components condense to form the 1-methyl-substituted imidazole ring. To achieve the 2-hydroxy (or 2-oxo) functionality, a precursor that incorporates an oxygen atom at the C2 position, such as urea (B33335) or a derivative, would be used in place of formaldehyde.

A more modern and relevant approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This method has been successfully used to create a variety of substituted imidazol-2-ones under ambient conditions. acs.org Adapting this for 1-methyl-1H-imidazol-2(3H)-one would involve the cyclization of a suitably N-methylated propargylic urea precursor.

The following table outlines a generalized direct synthesis approach based on established methods for similar structures.

| Step | Reactants | Reagents/Conditions | Product | General Yield Range |

| 1 | N-propargyl-N-methylurea | Base (e.g., BEMP), Acetonitrile (MeCN) | 1-Methyl-1,5-dihydro-2H-imidazol-2-one | Good to Excellent |

| 2 | 1-Methyl-1,5-dihydro-2H-imidazol-2-one | Oxidation/Dehydrogenation | 1-Methyl-1H-imidazol-2(3H)-one | Variable |

Functional group interconversion provides a versatile alternative to direct ring formation, starting from a readily available 1-methylimidazole derivative. Key precursors include 2-halo, 2-thio, or 2-amino substituted 1-methylimidazoles.

From 2-Halo-1-methylimidazole: A common strategy in heterocyclic chemistry is the nucleophilic substitution of a halogen atom. chemistrystudent.com The reaction of a 2-halo-1-methylimidazole (e.g., 2-bromo-1-methylimidazole) with a hydroxide (B78521) source, such as sodium hydroxide in aqueous conditions, can yield the desired 2-ol tautomer. chemguide.co.uk The reaction is typically heated under reflux to proceed to completion. chemguide.co.uk

From 1-Methyl-1H-imidazole-2-thione (Methimazole): This commercially available compound is a prime starting material. The conversion involves the oxidation of the sulfur atom, followed by hydrolysis. A multi-step process could involve:

S-Alkylation: Reaction of methimazole (B1676384) with an alkyl halide to form a 2-(alkylthio)-1-methylimidazole intermediate. nih.gov

Oxidation: Oxidation of the thioether to a sulfoxide (B87167) or sulfone.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the sulfoxide/sulfone to yield 1-methyl-1H-imidazol-2(3H)-one.

A more direct approach is the oxidative conversion of the thione. For instance, oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce 1-methylimidazole-2-sulfonic acid, which could potentially be hydrolyzed to the desired product. researchgate.net

Biomimetic Oxidation: Another advanced method is the direct oxidation of a C-H bond. A chemical model system for cytochrome P-450, using a manganese porphyrin catalyst and an oxygen donor like iodosylbenzene, has been shown to efficiently oxidize 2-methylimidazole (B133640) to 2-methylimidazolone. nih.gov This demonstrates the feasibility of converting the 1-methylimidazole skeleton directly to the 2-oxo form.

| Starting Material | Key Transformation | Reagents | Product |

| 2-Bromo-1-methylimidazole | Nucleophilic Substitution | NaOH (aq), Heat | 1-Methyl-1H-imidazole-2-ol |

| 1-Methyl-1H-imidazole-2-thione | Oxidation & Hydrolysis | 1. Oxidizing agent (e.g., H₂O₂) 2. Acid/Base | 1-Methyl-1H-imidazol-2(3H)-one |

| 1-Methylimidazole | C-H Oxidation | TPPMnCl, Iodosylbenzene | 1-Methyl-1H-imidazol-2(3H)-one |

Controlled Crystallization and Hydrate (B1144303) Formation Techniques

The formation of the stable hydrate, MeImd(2)-OH.H2O, is governed by the crystallization conditions. Imidazole derivatives, particularly those with polar functional groups, readily form hydrates when crystallized from aqueous solutions. nih.govnih.govnih.gov

The primary technique for forming this compound is slow crystallization from a mixed solvent system . A common procedure involves dissolving the crude, anhydrous 1-methyl-1H-imidazole-2-ol in a mixture of a water-miscible organic solvent (such as acetone (B3395972) or ethanol) and water. mdpi.comresearchgate.net

Key Crystallization Methods:

Slow Evaporation: The prepared aqueous organic solution is allowed to stand at room temperature, permitting the solvent to evaporate slowly. This gradual increase in concentration allows for the formation of well-defined, stable hydrate crystals as the water molecules are incorporated into the crystal lattice.

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed vessel containing a more volatile anti-solvent (a liquid in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization. For hydrate formation, the anti-solvent would be non-aqueous, and the primary solvent would contain water.

Cooling: A saturated aqueous solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization.

The presence of hydrogen-bonding donors and acceptors (the N-H/O-H and C=O groups) in the molecule facilitates strong interactions with water molecules, leading to the formation of a stable crystalline hydrate. X-ray crystallography studies on similar hydrated 1-methyl-imidazole derivatives confirm that water molecules are typically connected through extensive O-H···O and O-H···N hydrogen bond networks, which stabilize the crystal structure. nih.govnih.govwho.int

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Evaluating synthetic routes through the lens of efficiency and green chemistry is crucial for sustainable chemical production. This involves analyzing metrics such as atom economy, reaction mass efficiency, and the use of hazardous materials. researchgate.netmdpi.com

Direct Synthesis vs. Functional Group Interconversion (FGI):

Direct Synthesis (e.g., multicomponent reactions): These routes often exhibit higher atom economy , as most of the atoms from the reactants are incorporated into the final product. One-pot procedures reduce the need for intermediate purification steps, saving solvents and energy. researchgate.net

FGI: These routes may have lower atom economy due to the use of stoichiometric reagents that are not incorporated into the product. However, they can be advantageous if the starting material (e.g., methimazole) is inexpensive and readily available from bulk production.

Green Chemistry Approaches: Modern synthetic methods for imidazoles increasingly employ green chemistry principles. jipbs.comrsc.org These can be applied to the synthesis of 1-methyl-1H-imidazole-2-ol to improve its environmental footprint.

Catalysis: Using catalytic amounts of a reagent is superior to using stoichiometric amounts. For example, developing a catalytic C-H oxidation method would be greener than a multi-step FGI route.

Solvent Choice: Many modern imidazole syntheses are performed under solvent-free conditions or in greener solvents like water or ethanol. nih.gov Microwave-assisted synthesis, for instance, can accelerate reactions, improve yields, and often requires less solvent. nih.gov

Energy Efficiency: Microwave irradiation can significantly reduce reaction times compared to conventional heating, thus lowering energy consumption.

The table below provides a comparative analysis of hypothetical synthetic routes based on data from analogous imidazole syntheses.

| Method | Typical Yield | Reaction Time | Solvents | Green Chemistry Aspect |

| Conventional FGI | 60-80% | 6-24 hours | Dichloromethane, THF | Often uses hazardous solvents and multiple steps. |

| Microwave-Assisted Synthesis | 85-95% | 10-30 minutes | Ethanol or Solvent-free | Reduced reaction time, high energy efficiency, less solvent waste. nih.gov |

| Biocatalysis (e.g., Lemon Juice) | 80-92% | 1-3 hours | Ethanol | Uses a renewable, non-toxic, biodegradable catalyst. jipbs.com |

| Multicomponent Reaction | 80-90% | 2-5 hours | Water or Ethanol | High atom economy, one-pot procedure reduces waste. researchgate.net |

Advanced Structural Characterization and Solid State Science of 1 Methyl 1h Imidazole 2 Ol Monohydrate

X-ray Crystallography and Crystal Structure Determination

Comprehensive searches for the crystal structure of 1-Methyl-1H-imidazole-2-ol monohydrate (MeImd(2)-OH.H₂O) did not yield specific experimental data for this compound. While crystallographic information for related imidazole (B134444) derivatives exists, direct data on the unit cell parameters, space group, asymmetric unit, molecular conformation, bond lengths, bond angles, and crystal packing for MeImd(2)-OH.H₂O is not available in the public domain based on the conducted searches. Therefore, the following sections on X-ray crystallography cannot be completed at this time.

Unit Cell Parameters, Space Group, and Asymmetric Unit

Detailed crystallographic data, including unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group for 1-Methyl-1H-imidazole-2-ol monohydrate are not publicly available. The asymmetric unit, which describes the smallest unique part of the crystal structure, also remains undetermined.

Molecular Conformation, Bond Lengths, and Bond Angles

Without experimental single-crystal X-ray diffraction data, the precise molecular conformation, including intramolecular bond lengths and angles for 1-Methyl-1H-imidazole-2-ol monohydrate in the solid state, cannot be reported.

Comprehensive Analysis of Crystal Packing Motifs and Supramolecular Architecture

An analysis of the crystal packing and supramolecular architecture, which would detail the intermolecular interactions such as hydrogen bonding and π-π stacking, is contingent on the determination of the crystal structure. As this information is not available, a discussion of these features cannot be provided.

Spectroscopic Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions. For 1-Methyl-1H-imidazole-2-ol monohydrate, the infrared (IR) and Raman spectra would be expected to exhibit characteristic bands for the various vibrational modes of the molecule and the water of hydration.

Key expected vibrational modes would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (typically 3500-3200 cm⁻¹) would be anticipated due to the O-H stretching vibrations of the hydroxyl group and the water molecule. The breadth and position of this band would be indicative of the strength of hydrogen bonding interactions within the crystal lattice.

C-H stretching: Vibrations associated with the aromatic C-H bonds of the imidazole ring and the aliphatic C-H bonds of the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=N and C=C stretching: The imidazole ring would give rise to characteristic stretching vibrations for the C=N and C=C bonds in the 1650-1450 cm⁻¹ region.

O-H bending: The in-plane bending vibration of the hydroxyl group would be expected in the 1440-1395 cm⁻¹ region, while the scissoring mode of the water molecule would likely appear around 1630 cm⁻¹.

C-O stretching: The stretching vibration of the C-O single bond would be observable in the 1260-1000 cm⁻¹ range.

A detailed analysis of these bands, particularly the shifts in the O-H stretching frequencies, would provide insight into the hydrogen-bonding network within the solid-state structure.

Interactive Data Table: Expected Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl & water) | Stretching | 3500-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2950-2850 |

| H₂O | Scissoring (Bending) | ~1630 |

| C=N, C=C (ring) | Stretching | 1650-1450 |

| O-H | Bending | 1440-1395 |

| C-O | Stretching | 1260-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution and Solid-State Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: In a suitable deuterated solvent, the ¹H NMR spectrum of 1-Methyl-1H-imidazole-2-ol would be expected to show distinct signals for the different types of protons:

Hydroxyl Proton (O-H): A signal that can vary in chemical shift depending on concentration, solvent, and temperature due to hydrogen exchange. It may appear as a broad singlet.

Imidazole Ring Protons: Two signals corresponding to the protons on the imidazole ring. Their chemical shifts would be in the aromatic region (typically 6.5-8.0 ppm) and would be influenced by the electronic effects of the hydroxyl and methyl groups.

Methyl Protons (N-CH₃): A singlet corresponding to the three equivalent protons of the methyl group, likely appearing in the upfield region of the spectrum (around 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton:

Imidazole Ring Carbons: Three distinct signals for the three carbon atoms of the imidazole ring. The carbon atom attached to the hydroxyl group (C2) would be expected to have a chemical shift significantly downfield due to the deshielding effect of the oxygen atom. The other two ring carbons would resonate at positions typical for imidazole derivatives.

Methyl Carbon (N-CH₃): A signal for the methyl carbon, which would appear in the upfield region of the spectrum.

Solid-state NMR could provide further insights into the structure and dynamics of 1-Methyl-1H-imidazole-2-ol monohydrate in its crystalline form, potentially revealing information about polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Interactive Data Table: Expected NMR Chemical Shifts (in a common solvent like DMSO-d₆)

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | O-H | Variable | Broad Singlet |

| ¹H | Imidazole H | 6.5-8.0 | Doublet, Doublet |

| ¹H | N-CH₃ | 3.5-4.0 | Singlet |

| ¹³C | C2 (C-OH) | >150 | Singlet |

| ¹³C | Imidazole C4/C5 | 115-130 | Singlet |

| ¹³C | N-CH₃ | 30-40 | Singlet |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, this method provides insights into the electronic transitions between different energy levels within a molecule, which is particularly informative for compounds containing conjugated systems like the imidazole ring in 1-Methyl-1H-imidazole-2-ol.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and conjugated double bonds. The UV-Vis spectrum of such a system is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically of lower intensity. researchgate.net

For the parent imidazole molecule, characteristic absorption peaks are observed around 217 nm (π → π) and 275 nm (n → π). researchgate.net In 1-Methyl-1H-imidazole-2-ol, the electronic environment of the imidazole core is modified by the presence of a methyl group at the N1 position and a hydroxyl group at the C2 position. These substituents can act as auxochromes, influencing the energy of the electronic transitions and thus shifting the position and intensity of the absorption maxima (λmax).

The methyl group is a weak electron-donating group, while the hydroxyl group can exert both electron-donating (via resonance) and electron-withdrawing (via induction) effects. These substitutions on the conjugated system are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted imidazole. The presence of lone pair electrons on the oxygen atom of the hydroxyl group may also influence the n → π* transitions. Computational studies on related benzimidazole (B57391) structures confirm that the most significant electronic transitions are of the π → π* and lone pair (LP) → π* types, which are fundamental to intramolecular charge transfer within the conjugated system. nih.gov

Table 1: Characteristic Electronic Transitions in Imidazole Systems

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | 200-300 nm | High |

| n → π | Non-bonding to π antibonding | 270-350 nm | Low to Medium |

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. Elemental analysis provides the empirical formula by determining the mass percentages of the constituent elements.

The molecular formula for 1-Methyl-1H-imidazole-2-ol monohydrate is C4H8N2O2, corresponding to a molecular weight of 116.12 g/mol . However, in electron ionization mass spectrometry (EI-MS), the analyte is first vaporized, and it is common for hydrated compounds to lose water molecules. Therefore, the primary ion observed is typically the molecular ion (M+) of the anhydrous compound, 1-Methyl-1H-imidazole-2-ol (C4H6N2O), which would appear at a mass-to-charge ratio (m/z) of 98.10.

The molecular ions generated in the mass spectrometer are energetically unstable and tend to fragment into smaller, more stable ions. chemguide.co.uk The analysis of these fragments provides valuable structural information. For 1-Methyl-1H-imidazole-2-ol, the fragmentation pattern can be predicted based on its structure and the known behavior of related imidazole compounds. researchgate.netlibretexts.org

A plausible fragmentation pathway would involve:

Loss of CO: A common fragmentation for cyclic ketones or enols is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 70.

Loss of CH3: Cleavage of the N-CH3 bond could result in the loss of a methyl radical (15 Da), yielding a fragment at m/z 83.

Ring Cleavage: Imidazole rings are known to fragment via the loss of species like hydrocyanic acid (HCN, 27 Da). researchgate.net The fragmentation of the 1-methylimidazole (B24206) cation often involves complex pathways that avoid the direct loss of the methyl group. researchgate.net

The relative abundance of each fragment ion depends on its stability. The most abundant fragment ion in the spectrum is designated as the base peak. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for 1-Methyl-1H-imidazole-2-ol

| m/z | Proposed Fragment Ion | Neutral Loss |

| 98 | [C4H6N2O]+• (Molecular Ion) | - |

| 83 | [C3H3N2O]+ | •CH3 |

| 70 | [C3H6N2]+• | CO |

| 55 | [C3H5N]+• | CO, •CH3 |

| 42 | [C2H4N]+ | C2H2NO |

Elemental analysis serves to confirm the elemental composition of the compound. For 1-Methyl-1H-imidazole-2-ol monohydrate (C4H8N2O2), the theoretical percentages of carbon, hydrogen, and nitrogen are calculated and are typically compared against experimentally determined values to verify the purity and composition of the synthesized compound.

Table 3: Calculated Elemental Composition of C4H8N2O2

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 48.04 | 41.38% |

| Hydrogen | H | 1.008 | 8.064 | 6.95% |

| Nitrogen | N | 14.01 | 28.02 | 24.14% |

| Oxygen | O | 16.00 | 32.00 | 27.55% |

| Total | C4H8N2O2 | 116.12 | 100.00% |

Intermolecular Interactions, Hydrogen Bonding, and Hydration Phenomena in 1 Methyl 1h Imidazole 2 Ol Monohydrate Systems

Elucidation of Extensive Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state structure and properties of many organic molecules, particularly those containing hydroxyl and amine groups, as well as in the formation and stabilization of hydrates. In systems involving 1-Methyl-1H-imidazole-2-ol monohydrate, extensive hydrogen bonding networks are expected to be present, involving the hydroxyl group of the imidazole (B134444) derivative, the nitrogen atoms of the imidazole ring, and the lattice water molecule.

O-H···O and O-H···N Interactions Involving the Hydroxyl and Water Groups

The hydroxyl group (-OH) on the 1-methyl-1H-imidazole-2-ol molecule can act as a hydrogen bond donor. The oxygen atom of the hydroxyl group and the nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors. The co-crystallized water molecule is a versatile participant in hydrogen bonding, capable of acting as both a donor (via its O-H bonds) and an acceptor (via its oxygen lone pairs).

Given the presence of a hydroxyl group on the imidazole ring and a water molecule in MeImd(2)-OH.H2O, it is highly probable that a network of O-H···O hydrogen bonds (between water molecules, between the hydroxyl group and water, and potentially between hydroxyl groups if packing allows) and O-H···N hydrogen bonds (between the hydroxyl group or water and the imidazole nitrogen atoms) are key features of its crystal structure.

C-H···O and C-H···N Weak Interactions within the Crystal Lattice

In addition to the stronger O-H···O and O-H···N hydrogen bonds, weaker interactions such as C-H···O and C-H···N also play a role in the crystal packing and stabilization of organic solids, including hydrates. These interactions, while individually weaker than conventional hydrogen bonds, can collectively contribute significantly to the supramolecular architecture. nih.govresearchgate.netias.ac.in

The carbon-bound hydrogen atoms on the imidazole ring and the methyl group can act as weak hydrogen bond donors. The oxygen atom of the water molecule and the nitrogen atoms of the imidazole ring can act as acceptors for these weak interactions. Studies on various heterocyclic compounds and their hydrates have reported the presence of C-H···O and C-H···N interactions within the crystal lattice. researchgate.netnih.govresearchgate.netias.ac.inresearchgate.net For example, weak C-H···O interactions were observed connecting hydrogen-bonded chains in 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. researchgate.net The presence of these weak interactions in this compound would further reinforce the hydrogen bonding network and influence the precise packing arrangement of the molecules in the crystal.

Quantitative Analysis of Hydrogen Bond Geometries and Energetics

A quantitative analysis of hydrogen bond geometries (distances and angles) and energetics provides detailed insights into the strength and directionality of these interactions. This typically involves analysis of single-crystal X-ray diffraction data to determine the precise positions of atoms and the resulting intermolecular distances and angles.

Based on the available search results, specific crystallographic data, including detailed hydrogen bond lengths, angles, and calculated interaction energies for 1-Methyl-1H-imidazole-2-ol monohydrate (this compound), were not found. Therefore, a specific quantitative analysis for this compound cannot be provided in this article.

However, studies on analogous systems provide context for the expected parameters. For typical O-H···O and O-H···N hydrogen bonds, D···A distances (Donor atom to Acceptor atom) are generally in the range of 2.5-3.5 Å, with D-H···A angles close to 180° for strong, linear interactions, although significant deviations can occur depending on the molecular environment. crystallography.net Weak C-H···O and C-H···N interactions typically have longer H···A distances, often in the range of 2.2-3.0 Å, and wider D-H···A angles compared to conventional hydrogen bonds.

The energetics of hydrogen bonds can be estimated using computational methods or empirical correlations based on geometric parameters. Strong hydrogen bonds can have interaction energies ranging from 10-40 kcal/mol, while weak interactions like C-H···O and C-H···N are typically in the range of 1-5 kcal/mol.

Should crystallographic data for this compound become available, a detailed analysis would involve measuring these geometric parameters and potentially performing computational studies to quantify the interaction energies, thereby providing a complete picture of the hydrogen bonding network.

Pi-Stacking and Aromatic Interactions within Crystal Lattices

The imidazole ring in 1-Methyl-1H-imidazole-2-ol is an aromatic system, which can participate in pi-stacking and other aromatic interactions within the crystal lattice. These non-covalent interactions occur between the pi systems of aromatic rings and can be attractive or repulsive depending on the relative orientation of the rings. mdpi.comugr.es

Pi-stacking interactions can involve face-to-face or edge-to-face arrangements of aromatic rings. Face-to-face (or sandwich) stacking involves the parallel alignment of rings, while edge-to-face (or T-shaped) interactions occur when the edge of one aromatic ring interacts with the face of another. mdpi.com These interactions are driven by a combination of dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. mdpi.com

Studies on other imidazole-containing compounds have reported the presence of pi-pi stacking interactions contributing to crystal stability. researchgate.netresearchgate.net For example, pi-pi interactions were observed connecting hydrogen-bonded sheets in the crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. researchgate.net These interactions can form columns or layers of stacked aromatic rings within the crystal structure.

Multimodal Non-Covalent Interactions and Their Influence on Supramolecular Organization

The supramolecular organization of molecules in a crystal lattice is a result of the interplay of various non-covalent interactions. In 1-Methyl-1H-imidazole-2-ol monohydrate, the crystal structure is determined by the collective effect of hydrogen bonding (O-H···O, O-H···N, C-H···O, C-H···N), pi-stacking, and potentially other weak interactions such as van der Waals forces. ias.ac.in

These multimodal non-covalent interactions act cooperatively or sometimes competitively to dictate how the individual molecules and the water molecule assemble into a three-dimensional structure. The strong, directional hydrogen bonds often form primary networks (e.g., chains or layers), while weaker interactions like C-H···pi or pi-stacking can cross-link these networks or influence the packing within layers. researchgate.netias.ac.in

Principles of Hydrate (B1144303) Formation and Crystal Engineering in Heterocyclic Systems

Hydrate formation in organic compounds, particularly in heterocyclic systems like imidazoles, is a common phenomenon influenced by the molecule's ability to form hydrogen bonds with water. The presence of polar groups such as hydroxyl and nitrogen atoms in 1-Methyl-1H-imidazole-2-ol makes it capable of interacting favorably with water molecules, leading to the formation of a stable monohydrate.

The water molecule in a hydrate can act as a bridge between organic molecules, linking them through hydrogen bonds and creating specific supramolecular synthons (recurring structural motifs). researchgate.netlibretexts.orgresearchgate.netresearchgate.net The size and shape of the organic molecule, the nature and position of hydrogen bond donors and acceptors, and crystallization conditions all influence whether a hydrate forms and what its specific structure will be.

Studies on hydrate formation in various organic systems highlight the diverse ways water molecules can be integrated into crystal structures, forming channels, layers, or discrete clusters, and how these arrangements impact properties such as solubility, stability, and bioavailability. The formation of 1-Methyl-1H-imidazole-2-ol monohydrate is a specific example of this phenomenon in a heterocyclic system, where the interplay of hydrogen bonding and other non-covalent interactions involving the imidazole derivative and water leads to a stable crystalline hydrate structure.

Based on the provided search results, detailed computational insights focusing solely on the chemical compound 1-Methyl-1H-imidazole-2-ol monohydrate (this compound), including specific data tables and detailed research findings regarding its intermolecular forces and water-molecule interactions, are not available within the provided snippets.

The search results contain information on computational studies (such as DFT and molecular dynamics) applied to related imidazole derivatives or discussing general principles of hydrogen bonding and water interactions uni.lunih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. However, none of the provided snippets offer specific computational data, interaction energies, hydrogen bond analyses, or simulation results directly pertaining to 1-Methyl-1H-imidazole-2-ol monohydrate.

Therefore, it is not possible to generate the requested article section "4.5. Computational Insights into Intermolecular Forces and Water-Molecule Interactions" focusing solely on this compound with the required level of detail and data based on the provided search results.

Computational and Theoretical Investigations of 1 Methyl 1h Imidazole 2 Ol and Its Monohydrate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. These methods solve the electronic Schrödinger equation (or approximations of it) to determine the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and reactivity. cnr.itarxiv.orgacs.org Studies on various imidazole (B134444) derivatives frequently utilize these techniques to explore molecular characteristics. webofjournals.comjacsdirectory.comscilit.comresearchgate.netresearchgate.netpsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.net

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental step in computational chemistry that aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. cnr.itarxiv.orgbiorxiv.org DFT and ab initio methods are widely used for this purpose. acs.orgcrystalsolutions.eu By calculating the forces on each atom, these methods iteratively adjust the molecular geometry until the forces are minimized, yielding optimized bond lengths, bond angles, and dihedral angles. arxiv.orgacs.org

Once the optimized geometry is obtained, the electronic structure of the molecule can be analyzed. This involves calculating the distribution of electron density, atomic charges, and molecular orbitals. researchgate.netresearchgate.net Understanding the electronic structure is essential for predicting a molecule's chemical behavior and properties. For 1-Methyl-1H-imidazole-2-ol and its monohydrate, geometry optimization and electronic structure calculations would provide detailed information about the preferred conformation of the imidazole ring, the orientation of the hydroxyl group, and the interaction between the organic molecule and the water molecule in the monohydrate form.

While specific data for the optimized geometry of MeImd(2)-OH.H2O from the search results is not available, computational studies on related imidazole compounds demonstrate the capability of DFT and ab initio methods to accurately predict these structural parameters, often in good agreement with experimental data when available. acs.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a valuable concept for understanding molecular reactivity. irjweb.commalayajournal.orgimperial.ac.uk The HOMO represents the energy level of the electrons most likely to be donated, while the LUMO represents the energy level of the lowest energy orbital available to accept electrons. malayajournal.org

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. malayajournal.org Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to participate in chemical reactions, acting as electron donors or acceptors. malayajournal.org

In addition to the HOMO-LUMO gap, other reactivity descriptors can be derived from FMO energies, such as ionization potential, electron affinity, electronegativity, hardness, and softness. webofjournals.comscilit.compsu.edu These descriptors help to quantify the reactivity of a molecule towards different types of reactions. Computational studies on imidazole derivatives have utilized FMO analysis and reactivity descriptors to understand their reaction mechanisms and interactions. webofjournals.comscilit.comresearchgate.netresearchgate.netresearchgate.netmalayajournal.org Applying these analyses to 1-Methyl-1H-imidazole-2-ol and its monohydrate would reveal insights into their potential reaction pathways and sites of attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are graphical representations that illustrate the distribution of electric charge on the surface of a molecule. malayajournal.orguni-muenchen.deresearchgate.net The MEP at a given point in space represents the force that a positive test charge would experience at that point due to the molecule's charge distribution. uni-muenchen.de

MEP maps are particularly useful for identifying potential sites for electrophilic attack (regions of negative electrostatic potential, typically shown in red) and nucleophilic attack (regions of positive electrostatic potential, typically shown in blue). malayajournal.orguni-muenchen.deresearchgate.net By visualizing the charge distribution, MEP mapping helps to predict how a molecule will interact with other charged species or polar molecules. malayajournal.org

Computational studies on various imidazole compounds have utilized MEP mapping to understand their electrostatic interactions and predict reactive sites. scilit.comresearchgate.netresearchgate.netmalayajournal.orgresearchgate.netresearchgate.net For 1-Methyl-1H-imidazole-2-ol and its monohydrate, MEP mapping would highlight the regions of the molecule that are most electron-rich or electron-poor, providing valuable information about their behavior in polar environments and their potential to form hydrogen bonds, especially in the monohydrate form.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can also be used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the characterization of molecules. These include vibrational spectra (Infrared and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgjacsdirectory.comresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net

By calculating the vibrational frequencies of a molecule, computational methods can simulate its IR and Raman spectra. acs.orgresearchgate.netresearchgate.net These predicted spectra can be compared with experimental data to confirm the identity and structure of a compound. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and absorption wavelengths, providing theoretical UV-Vis spectra. webofjournals.comjacsdirectory.comresearchgate.netresearchgate.net Prediction of NMR chemical shifts can also be performed, which is useful for structural elucidation. jacsdirectory.comresearchgate.netresearchgate.netacs.org

For 1-Methyl-1H-imidazole-2-ol and its monohydrate, predicting these spectroscopic signatures computationally would provide a theoretical reference for experimental characterization, helping to assign peaks in measured spectra and confirm the presence and structure of the compound and its hydrate (B1144303).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. acs.orgmdpi.com Unlike static quantum chemical calculations that provide information about optimized structures and electronic properties at a single point in time (typically the ground state), MD simulations simulate the motion of atoms and molecules over time, providing insights into dynamic processes. mdpi.com

Investigation of Liquid-Phase Dynamics and Solvation Effects

MD simulations are particularly well-suited for investigating the behavior of molecules in the liquid phase, including solvation effects. acs.orgmdpi.comuba.ar By simulating the interactions between solute and solvent molecules over a period, MD can provide information about the structure of the solvation shell, the dynamics of solvent molecules around the solute, and the influence of the solvent on the solute's conformation and properties. mdpi.comuba.ar

For 1-Methyl-1H-imidazole-2-ol monohydrate, MD simulations could be used to study the interactions between the MeImd(2)-OH molecule and the water molecule, as well as their collective behavior in a larger solvent system (e.g., aqueous solution). mdpi.com These simulations could reveal details about the hydrogen bonding network involving the hydroxyl group of MeImd(2)-OH and the water molecule, the stability of the monohydrate in solution, and how the solvent affects the conformation and dynamics of the imidazole ring. uba.ar

Data Tables

Computational studies on molecules like 1-Methyl-1H-imidazole-2-ol and its monohydrate would typically generate various data. While specific data for the target compound is not available from the search results, a data table in a computational study might include:

| Property | Method/Basis Set | Value(s) | Units |

| Optimized Bond Lengths | DFT/Basis Set X | e.g., C-N, C-C, C-O, O-H | Å |

| Optimized Bond Angles | DFT/Basis Set X | e.g., N-C-C, C-N-C, C-O-H | Degrees |

| Dihedral Angles | DFT/Basis Set X | e.g., Torsion angles | Degrees |

| Total Energy | DFT/Basis Set X | Value | Hartree or kcal/mol |

| HOMO Energy | DFT/Basis Set X | Value | eV |

| LUMO Energy | DFT/Basis Set X | Value | eV |

| HOMO-LUMO Gap | DFT/Basis Set X | Value | eV |

| Dipole Moment | DFT/Basis Set X | Value | Debye |

| Partial Atomic Charges | DFT/Basis Set X | Values for each atom | e.g., e |

| Vibrational Frequencies | DFT/Basis Set X | List of frequencies | cm⁻¹ |

| Predicted UV-Vis Absorption | TD-DFT/Basis Set X | Wavelengths, Intensities | nm, f. |

| NMR Chemical Shifts | DFT/Basis Set X | Predicted shifts | ppm |

| Solvation Free Energy | MD/Force Field Y | Value | kcal/mol |

| Radial Distribution Functions | MD/Force Field Y | Plots | - |

| Diffusion Coefficient | MD/Force Field Y | Value | cm²/s |

Note: The specific values in this table are illustrative and would be determined by the actual computational calculations performed on 1-Methyl-1H-imidazole-2-ol and its monohydrate.

Detailed Research Findings

Detailed research findings from computational studies on 1-Methyl-1H-imidazole-2-ol and its monohydrate would involve the analysis and interpretation of the data generated from the calculations. For instance, analysis of the optimized geometry would reveal the precise three-dimensional structure and any deviations from planarity in the imidazole ring. FMO analysis would identify the most reactive sites, potentially explaining observed chemical behavior. MEP mapping would provide a visual representation of charge distribution, aiding in the understanding of intermolecular interactions, particularly the hydrogen bonding in the monohydrate. Predicted spectroscopic signatures could be compared with experimental data for validation and peak assignment. MD simulations would offer insights into the dynamic behavior of the molecule and its interactions with the surrounding environment in solution, such as the strength and lifetime of hydrogen bonds in the monohydrate.

Since specific research findings for this particular compound were not extensively available in the search results, this section describes the types of findings that would be obtained from such computational investigations.

Simulation of Crystal Growth and Hydrate Formation Mechanisms

Computational studies employing methods such as molecular dynamics (MD) simulations are valuable tools for investigating crystal growth and hydrate formation mechanisms kaust.edu.samdpi.comnih.gov. These simulations can provide molecular-level understanding of nucleation processes, the interactions between guest molecules and the water lattice, and the influence of various factors on hydrate structure and stability mdpi.comnih.gov. For instance, MD simulations have been used to study the nucleation mechanisms of gas hydrates on different surfaces nih.gov and the dynamics of water molecules in hydrate structures mdpi.com. Classical nucleation theory is also applied in computational models to understand hydrate formation kinetics and growth rates under varying conditions mdpi.com.

While these computational approaches are widely used in the study of hydrate formation in various systems, specific research detailing the simulation of crystal growth and the mechanisms of hydrate formation specifically for 1-Methyl-1H-imidazole-2-ol monohydrate were not identified in the conducted literature search. Studies on related compounds have explored the formation and transformation of hydrates using a combination of experimental and theoretical methods, sometimes observing the absence of intermediate hydrate phases during dehydration mdpi.com. Applying similar computational techniques could potentially elucidate the specific pathways and energy landscapes involved in the formation of this compound crystals from solution or the gas phase, as well as the interactions stabilizing the water molecule within the crystal lattice.

Theoretical Studies of Tautomerism and Proton Transfer Dynamics

Theoretical studies, particularly those utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the tautomeric equilibria and proton transfer dynamics in heterocyclic compounds like imidazoles scribd.comcsic.esmdpi.comlongdom.orgbeilstein-journals.orgnih.gov. These methods allow for the calculation of relative energies of different tautomers, identification of transition states, and characterization of proton transfer pathways and associated energy barriers.

Energetics and Mechanism of 1-Methylimidazole-2-ol / Imidazolin-2-one Tautomeric Equilibrium

Imidazole derivatives often exhibit tautomerism, involving the migration of a proton and a formal rearrangement of double bonds within the ring structure csic.esmdpi.comlongdom.orgbeilstein-journals.orgnih.gov. In the case of 1-Methyl-1H-imidazole-2-ol, tautomerism to 1-Methylimidazolin-2-one is possible. Theoretical calculations are essential to determine the relative stability of these tautomers in different phases (e.g., gas phase, solution, solid state) and to map the energy profile connecting them longdom.orgnih.gov. DFT calculations with appropriate basis sets and solvation models can predict the favored tautomeric form under specific conditions longdom.orgnih.gov. Studies on related azoles have shown that the stability of tautomers can be influenced by substituents and the surrounding environment nih.gov. While the general principles and computational methods for studying imidazole tautomerism are well-established, specific computational data on the energetics and mechanism of the equilibrium between 1-Methyl-1H-imidazole-2-ol and 1-Methylimidazolin-2-one were not found in the search results.

Proton Transfer Pathways and Barriers (Intra- and Intermolecular)

Proton transfer is a fundamental process in chemical and biological systems, and computational methods are widely used to investigate its mechanisms and kinetics acs.orgbeilstein-journals.orgrsc.orgnih.govacs.orgbohrium.comrsc.orgresearchgate.netresearchgate.netnih.govuci.eduresearchgate.net. In 1-Methyl-1H-imidazole-2-ol and its monohydrate, proton transfer can occur both within a single molecule (intramolecular) and between molecules, including the transfer involving the hydrating water molecule (intermolecular).

Computational studies can identify potential proton transfer pathways by locating minima (stable structures) and transition states on the potential energy surface beilstein-journals.org. The energy difference between a minimum and a transition state represents the activation barrier for the proton transfer process beilstein-journals.org. Intermolecular proton transfer involving water molecules is particularly relevant for the monohydrate, where water can act as a proton donor or acceptor, or facilitate proton transfer through a hydrogen-bonded network acs.orgresearchgate.net. Studies on other imidazole systems have investigated proton transfer dynamics in the presence of water and other molecules using techniques like molecular dynamics simulations and quantum chemical calculations acs.orgresearchgate.net. While the general methodologies for calculating proton transfer barriers and exploring pathways are applicable, specific computational results detailing these aspects for 1-Methyl-1H-imidazole-2-ol and its monohydrate were not found in the search results.

Excited State Proton Transfer Processes

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemically induced process that occurs in molecules with appropriately positioned proton donor and acceptor groups, often connected by an intramolecular hydrogen bond mdpi.commdpi.comrsc.orgrsc.orgresearchgate.netnih.govresearchgate.netdntb.gov.uabose.res.in. Theoretical studies using TD-DFT are commonly employed to investigate ESIPT by calculating the potential energy surfaces of molecules in their excited electronic states mdpi.comnih.govresearchgate.netdntb.gov.ua. These studies can determine if proton transfer is energetically favorable in the excited state and elucidate the mechanism of the process.

Research on imidazole-based compounds has demonstrated their potential for ESIPT, with studies exploring the influence of molecular structure and hydrogen bonding on the excited-state dynamics rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net. For example, a study on a 1-hydroxy-1H-imidazole derivative investigated its ESIPT capabilities involving an intramolecular O-H...O hydrogen bond rsc.org. While 1-Methyl-1H-imidazole-2-ol possesses a hydroxyl group and a nitrogen atom within the imidazole ring that could potentially be involved in proton transfer, specific theoretical studies focusing on the excited-state proton transfer processes of 1-Methyl-1H-imidazole-2-ol or its tautomer were not explicitly found in the conducted searches.

Amphoteric Behavior and Proton Shuttling Capabilities

Imidazoles are known for their amphoteric nature, meaning they can act as both proton donors and proton acceptors mdpi.comacs.orgresearchgate.netuci.edu. This property makes them relevant in various processes involving proton transport and shuttling mdpi.comacs.orguci.edu. Computational studies have explored the proton affinities and deprotonation energies of imidazole derivatives to understand their acid-base properties nih.gov. The ability of imidazole to facilitate proton transfer through hydrogen-bonded networks has also been investigated computationally, highlighting its role in proton conduction mdpi.comacs.org.

For 1-Methyl-1H-imidazole-2-ol, its structure suggests potential for amphoteric behavior, with the imidazole nitrogen atoms capable of accepting protons and the hydroxyl group capable of donating a proton. The monohydrate form introduces a water molecule that can participate in proton exchange and potentially facilitate proton shuttling. While the general amphoteric characteristics of imidazoles are well-documented and studied computationally, specific computational investigations focusing on the amphoteric behavior and proton shuttling capabilities of 1-Methyl-1H-imidazole-2-ol itself or its monohydrate were not found in the search results. Computational methods could be applied to calculate protonation and deprotonation energies and simulate proton transfer pathways involving the molecule and its hydrate to gain a deeper understanding of these properties.

Coordination Chemistry and Ligand Properties of 1 Methyl 1h Imidazole 2 Ol Scaffolds

Design and Synthesis of Imidazole-Based Ligands

The design of imidazole-based ligands is a cornerstone of modern coordination chemistry, allowing for the construction of materials with tailored properties. The parent imidazole (B134444) ring is a versatile building unit due to its two N-donor coordination sites and its aromatic five-membered ring structure. Functionalization of the imidazole nucleus—at the 1-, 2-, or 4-positions—generates a vast library of ligands with varied steric bulk, electronic characteristics, and coordination capabilities.

The synthesis of substituted imidazoles can be achieved through several established routes. A common method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For N-substituted imidazoles like 1-Methyl-1H-imidazole-2-ol, a primary amine (methylamine) is used in place of or in addition to ammonia. The introduction of a hydroxyl group at the C2 position is less common and presents specific synthetic challenges, as the 2-hydroxy-imidazole moiety often exists in equilibrium with its more stable tautomeric keto form, 1-methyl-1,3-dihydro-2H-imidazol-2-one. The synthesis must therefore be carefully controlled to favor the desired 2-ol tautomer.

Post-synthetic modification (PSM) is another powerful strategy. This involves preparing a stable, functionalized imidazole-containing framework and subsequently introducing or altering functional groups. For instance, a pre-existing imidazole ligand within a MOF can be chemically modified to introduce specific functionalities. While direct synthesis is often preferred for creating the primary ligand, PSM provides a route to novel structures that may be difficult to access directly.

Coordination Modes with Transition Metal Ions and Complexation Behavior

The coordination of imidazole and its derivatives to transition metal ions is fundamental to the formation of a wide array of complexes and coordination polymers. The imine nitrogen (at the 3-position) is the primary site of coordination, acting as a pure sigma-donor. The basicity of this nitrogen, and thus its donor strength, is intermediate between that of pyridine (B92270) and ammonia, making it an effective ligand for a wide range of metal ions.

In the case of 1-Methyl-1H-imidazole-2-ol, several factors influence its complexation behavior:

Monodentate Coordination: The primary coordination mode involves the N3 nitrogen atom binding to the metal center. The methyl group at the N1 position prevents this nitrogen from participating in coordination.

Role of the 2-Hydroxyl Group: The -OH group at the C2 position can significantly influence the ligand's behavior. It can participate in intramolecular or intermolecular hydrogen bonding, which can stabilize the resulting complex or direct the assembly of larger supramolecular structures. In its deprotonated (alkoxide) form, the oxygen atom can also act as a secondary coordination site, potentially leading to chelation or bridging behavior, although this is less common for the 2-position.

Steric Hindrance: The methyl group provides some steric bulk, which can affect the geometry of the resulting metal complex.

Transition metal complexes derived from imidazole ligands exhibit various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry, and the presence of other coordinating ligands. For example, Fe(II), Co(II), and Ni(II) often form octahedral complexes with six imidazole ligands, while Zn(II) can form either tetrahedral or octahedral complexes.

Below is a table summarizing typical coordination behaviors of imidazole-based ligands with various transition metal ions.

| Metal Ion | Typical Coordination Number | Common Geometries with Imidazole Ligands |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal |

| Fe(II)/Fe(III) | 6 | Octahedral |

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The judicious selection of organic ligands is crucial for constructing MOFs and coordination polymers with desired structures and properties. iucr.orgnih.gov Imidazole-containing ligands are excellent candidates for this purpose due to their rigid structure and effective N-donor sites, which facilitate the formation of stable, porous frameworks. researchgate.netmdpi.com

Role of 2-Hydroxyl Imidazole Units in MOF Assembly

The functional groups on a ligand play a critical role in directing the self-assembly of MOFs. The 2-hydroxyl group in 1-Methyl-1H-imidazole-2-ol can serve multiple functions in MOF assembly:

Modulation of Reactivity: The electronic effect of the hydroxyl group can modulate the basicity of the coordinating N3 nitrogen, thereby influencing the kinetics of MOF formation and potentially leading to different crystalline phases than would be obtained with an unsubstituted ligand.

Secondary Coordination Site: Upon deprotonation, the oxygen of the resulting 2-olate group can act as a hard donor site, creating a bidentate chelating or bridging ligand. This change in coordination mode can lead to the formation of higher-dimensional networks and increase the connectivity of the metal nodes.

Structural Characterization and Topology of Imidazole-Containing MOFs

The topology of a MOF describes the underlying connectivity of its building units (metal nodes and organic linkers). Imidazole-based ligands are integral to well-known MOF families, most notably the Zeolitic Imidazolate Frameworks (ZIFs). In ZIFs, tetrahedrally coordinated metal ions (like Zn²⁺ or Co²⁺) are linked by imidazolate bridges, mimicking the Si-O-Si linkages in zeolites.

For frameworks built with functionalized ligands like 1-Methyl-1H-imidazole-2-ol, the topology can be more complex. The potential for hydrogen bonding and alternative coordination modes introduced by the hydroxyl group can lead to novel network structures that differ from the classic topologies. The final structure is a result of the interplay between the coordination preference of the metal ion, the geometry of the ligand, and the reaction conditions (solvent, temperature, modulators). mdpi.comrsc.org

Below is a table detailing common characterization techniques and the information they provide for imidazole-containing MOFs.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D crystal structure, bond lengths/angles, connectivity, network topology. |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, unit cell parameters. |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination (shifts in vibrational modes), presence of functional groups. |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content, decomposition profile. |

| Gas Adsorption (e.g., N₂ at 77K) | Surface area, pore volume, pore size distribution. |

Table of Compounds

| Abbreviation / Trivial Name | Systematic Name |

| MeImd(2)-OH·H2O | 1-Methyl-1H-imidazole-2-ol monohydrate |

| ZIF | Zeolitic Imidazolate Framework |

| MOF | Metal-Organic Framework |

Emerging Research Directions and Future Perspectives on 1 Methyl 1h Imidazole 2 Ol Monohydrate

Integration of Multidisciplinary Approaches for Deeper Understanding

A comprehensive understanding of 1-Methyl-1H-imidazole-2-ol monohydrate necessitates the integration of various scientific disciplines. Combining experimental techniques with computational methods is a powerful approach for gaining insights into the structural, electronic, and dynamic properties of hydrated organic compounds. Studies on other organic crystal hydrates have successfully employed a combination of techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, various spectroscopic methods, and thermal analysis fwf.ac.atresearchgate.netmdpi.com.

For MeImd(2)-OH.H2O, multidisciplinary research could involve:

Crystallography: Determining the precise crystal structure of the monohydrate using single-crystal X-ray diffraction is fundamental. This would reveal the arrangement of both the organic molecule and the water molecule(s) in the lattice and the nature of hydrogen bonding and other intermolecular interactions researchgate.netmdpi.comiucr.orgnih.gov. Powder X-ray diffraction could be used to study bulk samples and potential phase transitions, including dehydration processes researchgate.net.

Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular conformation and dynamics in the crystal lattice acs.org. Vibrational spectroscopies like Infrared (IR) and Raman can help characterize the hydrogen bonding network and identify functional groups researchgate.net. UV-Vis spectroscopy might offer insights into electronic transitions, although its application might be more relevant for conjugated or chromophoric derivatives researchgate.net. Mass spectrometry can confirm the molecular weight and purity nih.govresearchgate.netnih.govresearchgate.net.

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental structural data by providing insights into electronic structure, charge distribution, and interaction energies within the crystal lattice iucr.orgacs.orgresearchgate.netresearchgate.netrsc.orgrsc.org. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the water molecules and the organic compound within the crystal, as well as hydration and dehydration processes researchgate.net. These theoretical approaches can help predict properties and understand the underlying principles governing the formation and stability of the monohydrate fwf.ac.atrsc.orgrsc.org.

Exploration of Novel Derivatizations and Functional Materials Applications

The imidazole (B134444) core is a versatile scaffold for the synthesis of a wide range of derivatives with diverse applications nih.govneu.edu.tr. (1-Methyl-1H-imidazol-2-yl)methanol, the anhydrous form of this compound, already serves as a precursor in various chemical syntheses nih.govchemicalbook.comsigmaaldrich.comepa.govuni.luthermofisher.comavantorsciences.com. The presence of the exocyclic methanol (B129727) group and the imidazole ring offers multiple sites for functionalization.

Future research could explore novel derivatizations of 1-Methyl-1H-imidazole-2-ol monohydrate, considering how the presence of the water molecule might influence reactivity and the properties of the resulting materials. Potential areas of application, drawing from the broader field of imidazole chemistry and hydrated organic solids, include:

Coordination Chemistry: Imidazole derivatives are known to act as ligands for metal ions, forming coordination complexes with potential applications in catalysis, sensing, and metal-organic frameworks (MOFs) researchgate.netuni.lu. The monohydrate form might exhibit different coordination behavior compared to the anhydrous form due to the involvement of water in hydrogen bonding and potential coordination to metal centers.

Ionic Liquids: N-methylated imidazoles are common precursors for the synthesis of ionic liquids rsc.org. Exploring the formation of ionic liquids derived from this compound could lead to novel materials with unique properties influenced by the presence of residual or structured water.

Catalysis: Imidazole compounds and their metal complexes have been investigated as catalysts for various organic transformations acs.org. The hydrated form might exhibit altered catalytic activity or selectivity due to changes in polarity, solubility, or the availability of active sites.

Functional Organic Materials: Research into organic crystal hydrates suggests that the water molecules can play a significant role in determining properties such as solubility, melting point, and even solid-state reactivity fwf.ac.atresearchgate.net. Exploring the use of this compound in the design of new functional organic materials, such as those with tailored thermal or optical properties, represents an emerging direction.

Investigating derivatizations while considering the influence of hydration could lead to the discovery of novel compounds and materials with enhanced or entirely new functionalities.

Advanced Spectroscopic and Theoretical Methodologies for Dynamic Processes

Understanding the dynamic behavior of molecules within a crystal lattice is crucial for correlating structure with properties. For 1-Methyl-1H-imidazole-2-ol monohydrate, advanced spectroscopic and theoretical methodologies can provide detailed insights into dynamic processes, particularly concerning the water molecules and their interactions.

Advanced techniques applicable to this compound include:

Solid-State NMR Spectroscopy: Techniques like variable-temperature solid-state NMR can probe the motional dynamics of the methyl group, the imidazole ring, and the water molecules within the crystal lattice acs.org. This can reveal information about phase transitions and the energy barriers for molecular reorientations.

Neutron Scattering: Neutron diffraction and inelastic neutron scattering can provide unique information about the positions and dynamics of hydrogen atoms, which are crucial for understanding hydrogen bonding networks and the motion of water molecules in hydrates researchgate.net.

Terahertz Spectroscopy: This technique is sensitive to low-frequency vibrations corresponding to intermolecular interactions, including hydrogen bonds. Terahertz spectroscopy could be used to study the collective modes involving the water molecules and the organic framework in this compound.

Advanced DFT and Molecular Dynamics: Beyond static structure calculations, advanced theoretical methods can simulate dynamic processes. Ab initio molecular dynamics can provide highly accurate descriptions of short-time dynamics and reaction pathways, while classical molecular dynamics simulations can explore longer timescales and larger system sizes, relevant for studying hydration/dehydration kinetics and diffusion within the crystal researchgate.net.

Applying these advanced techniques would allow researchers to move beyond static structural descriptions and gain a deeper understanding of the dynamic nature of this compound, including the behavior of its water component.

Development of Structure-Property-Function Relationships for Hydrated Imidazoles

A key goal in materials science and chemistry is to establish clear relationships between the molecular structure, macroscopic properties, and ultimate function of a compound. For hydrated imidazoles like 1-Methyl-1H-imidazole-2-ol monohydrate, developing such relationships is an important emerging research direction fwf.ac.atresearchgate.netiucr.orgrsc.orgrsc.orgnih.gov.

Research in this area for this compound could focus on:

Influence of Hydration on Physical Properties: Investigating how the presence of the water molecule affects fundamental properties such as melting point, solubility, hygroscopicity, and thermal stability compared to the anhydrous form fwf.ac.atresearchgate.netchemicalbook.com.

Correlation of Crystal Structure with Bulk Properties: Relating the specific arrangement of molecules and the hydrogen bonding network in the monohydrate crystal structure to its bulk properties. For example, the dimensionality and nature of the water network within the crystal can significantly impact properties like proton conductivity or mechanical stability researchgate.netiucr.orguni.lu.

Impact of Hydration on Chemical Reactivity: Studying how the water molecule influences the reactivity of the imidazole ring or the methanol group in various chemical reactions, potentially leading to altered reaction pathways or product distributions.

Predictive Modeling: Utilizing computational approaches and experimental data to develop predictive models that can forecast the properties of other hydrated imidazole derivatives based on their structures. This would facilitate the rational design of new functional materials.

Q & A

Q. Advanced Research Focus

- COSMO-RS simulations : Predict solubility parameters using quantum chemically derived σ-profiles .

- Validation : Compare with experimental Hansen solubility parameters (HSP) derived from turbidimetric titrations .

- Data reconciliation : Use Bayesian calibration to refine model parameters against empirical solubility curves .

What strategies mitigate reproducibility issues in this compound’s synthesis across different laboratories?

Q. Basic Research Focus

- Protocol standardization : Publish detailed procedures with critical parameters (e.g., stirring rate, cooling gradients) .

- Inter-lab validation : Conduct round-robin studies with shared reagents and instrumentation .

- Metadata reporting : Document environmental conditions (humidity, light exposure) and raw data repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.